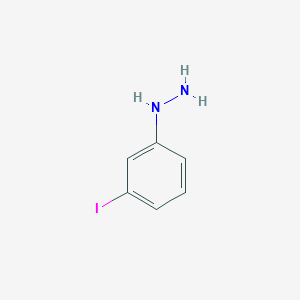










|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[I:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9].O.O.[Sn](Cl)Cl>O.Cl>[I:5][C:6]1[CH:7]=[C:8]([NH:9][NH2:1])[CH:10]=[CH:11][CH:12]=1 |f:0.1,3.4.5|
|


|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40.71 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
142 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
|
Type
|
CUSTOM
|
|
Details
|
remained below 0 degrees
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes with the temperature
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained below 0 degrees
|
|
Type
|
CUSTOM
|
|
Details
|
was placed in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The residue was washed with brine
|
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining residue was dissolved in 5 M NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
ether, and the aqueous layer was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C=CC1)NN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.3 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |